1-Amino-3-methoxy-2-methylpropan-2-ol oxalate
Description
1-Amino-3-methoxy-2-methylpropan-2-ol oxalate is an organic compound with the molecular formula C5H13NO2 It is a derivative of propanol and is characterized by the presence of an amino group, a methoxy group, and a methyl group
Properties
IUPAC Name |
1-amino-3-methoxy-2-methylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.C2H2O4/c1-5(7,3-6)4-8-2;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNVJFAYAGHRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(COC)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate can be synthesized through several methods. One common approach involves the reaction of 1-amino-3-methoxypropan-2-ol with oxalic acid. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as ethanol or water. The mixture is then heated to facilitate the formation of the oxalate salt.
Industrial Production Methods: In an industrial setting, the production of 1-amino-3-methoxy-2-methylpropan-2-ol oxalate may involve large-scale batch or continuous processes. The reactants are combined in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can yield oxides or other derivatives.
- Reduction : Forms amines or reduced derivatives.
- Substitution : The amino and methoxy groups participate in substitution reactions.
Biology
In biological research, 1-amino-3-methoxy-2-methylpropan-2-ol oxalate is investigated for its role in:
- Enzyme interactions : It can modulate enzyme activity, impacting metabolic pathways.
- Cellular uptake : The methoxy group enhances solubility and interaction with lipid membranes.
Pharmaceuticals
The compound shows promise in drug development due to its unique properties. It has been studied for potential applications in therapeutic contexts, particularly concerning:
- Enzyme inhibition : Research indicates it inhibits specific enzymes involved in metabolic pathways, leading to altered cellular responses.
The biological activity of 1-amino-3-methoxy-2-methylpropan-2-ol oxalate is attributed to its ability to interact with various biological systems. Key mechanisms include:
- Enzyme Interaction : Acts as an inhibitor or modulator of specific enzymes.
Case Studies
- Enzyme Inhibition Studies : Studies demonstrated that this compound significantly inhibits certain enzymes, impacting metabolic processes and showing potential for therapeutic applications.
- Toxicological Assessments : Evaluations indicated a low toxicity profile, making it suitable for further exploration in medical research.
Mechanism of Action
The mechanism by which 1-amino-3-methoxy-2-methylpropan-2-ol oxalate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol: This compound is similar in structure but lacks the methoxy group.
1-Amino-3-methoxypropan-2-ol: This compound is similar but does not have the methyl group at the second carbon.
Uniqueness: 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-Amino-3-methoxy-2-methylpropan-2-ol oxalate is an organic compound with significant biological activity. Its unique structure, featuring an amino group, a methoxy group, and a methyl group, allows it to interact with various biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate is CHNO. The presence of functional groups such as the amino and methoxy groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 117.17 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence metabolic pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic processes.
- Hydrophobic Interactions : The methoxy group enhances solubility and interaction with lipid membranes, facilitating cellular uptake.
Biological Applications
1-Amino-3-methoxy-2-methylpropan-2-ol oxalate has diverse applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Biology : Investigated for its role in enzyme studies and metabolic pathway analysis.
- Pharmaceuticals : Potential applications in drug development due to its unique chemical properties.
Case Studies
Recent studies have explored the compound's effects on various biological systems:
- Enzyme Inhibition Studies : Research demonstrated that 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate inhibits certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Toxicological Assessments : Evaluations indicated a low toxicity profile, making it suitable for further exploration in therapeutic contexts.
Comparison with Similar Compounds
To understand the uniqueness of 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate, it is essential to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-2-methylpropan-2-ol | Lacks methoxy group | Limited enzyme interaction |
| 1-Amino-3-methoxypropan-2-ol | No methyl group at C2 | Similar but less reactive |
| 1-Amino-3-hydroxypropan-2-ol | Hydroxyl instead of methoxy | Different interaction profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
